Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Description
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a pyridine-based compound featuring a trifluoromethyl group at the 4-position, a cyano substituent at the 3-position, and a 4-methylphenyl moiety at the 6-position of the pyridine ring. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the cyano group may act as a hydrogen bond acceptor, influencing binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-3-25-16(24)10-26-17-13(9-22)14(18(19,20)21)8-15(23-17)12-6-4-11(2)5-7-12/h4-8H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPRREXGPQFFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361692 | |
| Record name | ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-03-3 | |
| Record name | ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on its application, but it may involve binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The 6-position substituent significantly influences electronic and steric properties. For example, the 4-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like pyridin-4-yl .
- The 4-position trifluoromethyl group is conserved across analogs, suggesting its critical role in bioactivity and stability.
- Ester variations (e.g., propanoate vs. butanoate) affect metabolic hydrolysis rates and bioavailability .
Yield Comparison :
- Analogous compounds with electron-withdrawing groups (e.g., trifluoromethyl) typically exhibit lower yields (~70–85%) due to steric hindrance .
Physicochemical Properties
| Property | Target Compound | 4-Methoxyphenyl Analog | Pyridin-4-yl Analog |
|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 2.9 |
| Water Solubility (mg/mL) | <0.1 | 0.5 | 1.2 |
| Melting Point (°C) | Not reported | 70–71 | Not reported |
The target compound’s higher logP value (4.2) compared to analogs reflects increased lipophilicity from the 4-methylphenyl group, which may enhance membrane permeability but reduce aqueous solubility .
Stability and Reactivity
- Hydrolytic Stability : The ethyl ester group in the target compound is more resistant to hydrolysis than methyl esters, as seen in and 8 .
- Electrophilic Reactivity : The trifluoromethyl group reduces electron density on the pyridine ring, decreasing susceptibility to electrophilic attack compared to methoxy-substituted analogs .
Biological Activity
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, highlighting its implications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring substituted with various functional groups, including a cyano group, a trifluoromethyl group, and a sulfanylacetate moiety. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Pyridine Ring : Utilizing condensation reactions to create the pyridine structure.
- Introduction of Functional Groups : Sequential addition of the cyano and trifluoromethyl groups through electrophilic substitution.
- Attachment of the Sulfanyl Group : This step often involves using thiol reagents under controlled conditions to ensure high yield.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Ethyl acetoacetate, cyanoacetamide |
| 2 | Electrophilic Substitution | Trifluoromethyl iodide |
| 3 | Thiol Reaction | Sulfanyl chloride |
Antitumor Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research has shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of malignant pleural mesothelioma (MPM) cells. The mechanism involved the blockade of key signaling pathways associated with tumor growth.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in cell proliferation.
- Receptors : Modulation of receptor activity that leads to altered cell signaling pathways.
Table 2: Biological Activity Overview
| Activity Type | Effect on Cells | Mechanism |
|---|---|---|
| Antitumor | Reduced cell viability | Inhibition of signaling pathways |
| Anti-inflammatory | Decreased inflammatory markers | Modulation of immune response |
Toxicological Profile
Preliminary toxicological assessments indicate that this compound may cause skin irritation and serious eye damage upon exposure. Safety data sheets recommend handling precautions due to these effects .
Table 3: Toxicological Data
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Damage | Causes serious eye damage (H318) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
